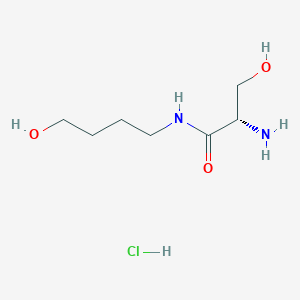
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a thioacetamide derivative that has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The compound's mechanism of action involves the inhibition of specific enzymes and proteins that are responsible for the growth and proliferation of cancer cells. It also acts on the neurotransmitters that are involved in the progression of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation, oxidative stress, and cell damage, which are all factors that contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, such as its high potency and selectivity towards specific enzymes and proteins. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide in medicine are vast, and there are several future directions that can be explored. One potential direction is to investigate the compound's effectiveness in combination with other drugs in the treatment of cancer and neurodegenerative diseases. Another direction is to develop new synthesis methods that can improve the compound's solubility and reduce its toxicity.
In conclusion, 2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a promising compound that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions that can be explored to further investigate the compound's potential applications in medicine.
Synthesemethoden
The synthesis of 2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves the reaction of 6-(azepan-1-yl)pyridazin-3-amine with 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide in the presence of a base. The reaction is then followed by the addition of thioacetic acid, which results in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4OS/c19-14-11-13(5-6-15(14)20)21-17(25)12-26-18-8-7-16(22-23-18)24-9-3-1-2-4-10-24/h5-8,11H,1-4,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQOZXUCIGLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)


![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)







![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)
